molecular formula C18H14N2O6S B3706380 (5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione

(5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B3706380
M. Wt: 386.4 g/mol
InChI Key: SPIUYBKYLDTJCR-CXUHLZMHSA-N
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Description

(5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thiazolidine ring, a nitrobenzyl group, and a hydroxy-methoxybenzylidene moiety, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with 3-nitrobenzylamine in the presence of a thiazolidine-2,4-dione derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. Catalysts like piperidine or acetic acid may be used to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione would depend on its specific biological target. Generally, thiazolidinediones are known to interact with nuclear receptors like peroxisome proliferator-activated receptors (PPARs), modulating gene expression and influencing metabolic pathways. The presence of the nitro and hydroxy-methoxybenzylidene groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for managing blood sugar levels in type 2 diabetes.

    Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.

Uniqueness

(5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other thiazolidinediones. These differences could result in varied therapeutic effects, safety profiles, and applications.

Properties

IUPAC Name

(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-[(3-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6S/c1-26-15-6-5-11(8-14(15)21)9-16-17(22)19(18(23)27-16)10-12-3-2-4-13(7-12)20(24)25/h2-9,21H,10H2,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIUYBKYLDTJCR-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC(=CC=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
(5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
(5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
(5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione

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